4-Methyloxazole-2-sulfinicacid
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Overview
Description
4-Methyloxazole-2-sulfinicacid is a heterocyclic compound featuring an oxazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxazole-2-sulfinicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . These reactions are often carried out under controlled temperatures and pressures to ensure the formation of the desired oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The synthesis can be optimized for large-scale production by employing efficient catalysts and reaction conditions that minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloxazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted oxazole derivatives .
Scientific Research Applications
4-Methyloxazole-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyloxazole-2-sulfinicacid involves its interaction with specific molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features but lacking the sulfinic acid group.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused ring system with a benzene ring attached to the oxazole ring.
Uniqueness: 4-Methyloxazole-2-sulfinicacid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H5NO3S |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
4-methyl-1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
NRXLZOKJZRJJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)S(=O)O |
Origin of Product |
United States |
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